![molecular formula C13H19NO4 B1146082 rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 148257-06-1](/img/structure/B1146082.png)

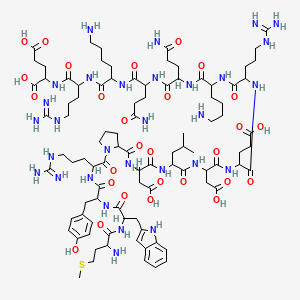

rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

概要

説明

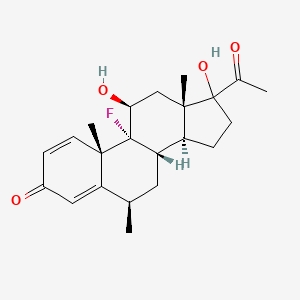

Rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C13H19NO4 and its molecular weight is 253.29. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Optically Pure Carboxylic Acid Segments

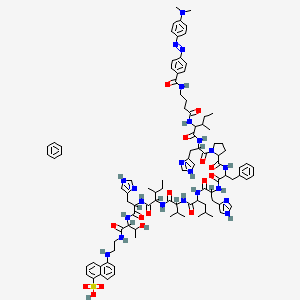

Optically pure carboxylic acid segments are crucial intermediates in the synthesis of naturally occurring bicyclic depsipeptide histone deacetylase inhibitors, which are important anticancer agents. A study by Katoh et al. (2019) demonstrated an efficient method for producing these segments, which could facilitate easier access to these critical anticancer compounds (Katoh et al., 2019).

Asymmetric Synthesis of Amino Acid Derivatives

Asymmetric synthesis is a key process in producing enantiopure compounds, which are essential for drug development. Songis et al. (2007) described the synthesis of enantiopure bicyclic β-amino acids through asymmetric Diels–Alder reactions, providing a rare example of such synthesis by microwave activation (Songis et al., 2007).

Advanced Polymer Materials

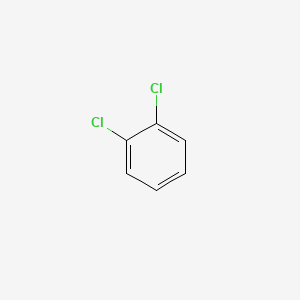

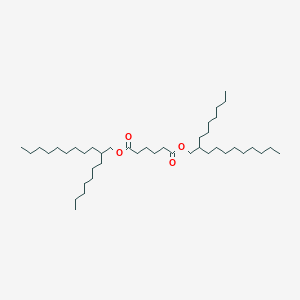

Research by Okoroanyanwu et al. (1998) explored the synthesis and characterization of new alicyclic polymers designed for 193 nm photoresist materials. These materials are based on cycloaliphatic co- and terpolymers, showcasing the application of related carboxylic acid derivatives in developing advanced materials for microfabrication processes (Okoroanyanwu et al., 1998).

N-tert-Butoxycarbonylation of Amines

Heydari et al. (2007) reported on the use of H3PW12O40 as an efficient catalyst for the N-tert-butoxycarbonylation of amines, a critical reaction for protecting amino groups during the synthesis of pharmaceuticals. This process emphasizes the role of related compounds in facilitating the synthesis of protected amines with high efficiency and selectivity (Heydari et al., 2007).

Enantiopure Building Blocks for Synthesis

Enantiomerically pure chiral building blocks are fundamental for synthesizing carbocyclic nucleoside analogues, as demonstrated by Helmchen et al. (1993). Their work highlights the synthesis of (+)-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-one, a precursor for the antiviral antibiotic aristeromycin, showcasing the importance of these compounds in developing new antiviral drugs (Helmchen et al., 1993).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h4-5,7-10H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMJBHUNSHDFPT-XFWSIPNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C2CC(C1C(=O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1[C@@H]2C[C@H]([C@@H]1C(=O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B1146004.png)

![1H-Pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione, dihydro-](/img/no-structure.png)

![N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B1146010.png)

![1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride](/img/structure/B1146020.png)

![1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride](/img/structure/B1146021.png)